N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a hydroxy-phenylpropyl group and a trifluoromethoxy group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydroxy-Phenylpropyl Intermediate: This step involves the reaction of benzaldehyde with acetone in the presence of a base to form 2-hydroxy-2-phenylpropan-1-one.
Substitution Reaction: The intermediate is then reacted with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions may include the use of strong nucleophiles such as NaOH (sodium hydroxide) or KOH (potassium hydroxide).
Major Products:
Oxidation: Formation of 2-oxo-2-phenylpropyl-4-(trifluoromethoxy)benzamide.
Reduction: Formation of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl group may facilitate binding to active sites, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide can be compared with other benzamide derivatives, such as:
N-(2-hydroxy-2-phenylpropyl)benzamide: Lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.
4-(trifluoromethoxy)benzamide: Lacks the hydroxy-phenylpropyl group, which can affect its binding affinity and specificity.
The presence of both the hydroxy-phenylpropyl and trifluoromethoxy groups in this compound makes it unique, offering a combination of properties that can be advantageous in various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-16(23,13-5-3-2-4-6-13)11-21-15(22)12-7-9-14(10-8-12)24-17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYKQLFZKUNUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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